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This technical guide provides an in-depth analysis of the initial preclinical studies on the
efficacy of TNO155, a potent and selective allosteric inhibitor of the protein tyrosine
phosphatase SHP2. SHP2 is a critical signaling node and a well-recognized therapeutic target
in oncology.[1][2] This document summarizes key quantitative data, details experimental
methodologies for pivotal assays, and visualizes the underlying signaling pathways and
experimental workflows.

Core Efficacy Data

The initial preclinical evaluation of TNO155 demonstrated its potential as an anti-cancer agent,
particularly in combination with other targeted therapies. The following tables summarize the
key quantitative findings from these early studies.
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Table 1: In Vitro Cellular Proliferation and Pathway Inhibition

Xenograft Model

Cancer Type

Tumor Growth

Treatment Group

Inhibition (%)

NCI-H3122 lorR-06

Non-Small Cell Lung

TNO155 + Lorlatinib

Significantly enhanced

Cancer
TNO155 +
VACO-432 Colorectal Cancer Encorafenib + Markedly improved
Cetuximab
MIA PaCa-2 Pancreatic Cancer TNO155 + Binimetinib Substantial reduction

Table 2: In Vivo Efficacy in Xenograft Models

Signaling Pathways and Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-

MAPK signaling cascade, among others.[1][3] It is recruited to activated receptor tyrosine

kinases (RTKs) and other signaling complexes where it dephosphorylates specific substrates,

leading to the activation of downstream pathways essential for cell growth and survival.[1]
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TNO155 is an allosteric inhibitor that binds to a pocket adjacent to the catalytic site, stabilizing
SHP2 in an inactive conformation.[4] This prevents its interaction with upstream activators and
downstream substrates, thereby inhibiting signal transduction.
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Caption: Simplified RAS/MAPK signaling pathway illustrating the inhibitory action of TNO155
on SHP2.

Experimental Protocols
Western Blot for pERK Inhibition

This protocol details the methodology used to assess the inhibition of ERK phosphorylation, a
key downstream marker of SHP2 activity.

e Cell Culture and Treatment:

o Culture cancer cell lines (e.g., NCI-H3122, VACO-432, MIA PaCa-2) in appropriate media
until they reach 70-80% confluency.

o Starve cells in serum-free media for 12-24 hours.

o Treat cells with varying concentrations of TNO155, the combination agent(s), or vehicle
control for the specified duration.

o Stimulate cells with the relevant growth factor (e.g., EGF, HGF) for 15-30 minutes to
induce pathway activation.

o Protein Extraction:
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[e]

Wash cells with ice-cold phosphate-buffered saline (PBS).

o

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

[¢]

Scrape the cells and collect the lysate.

[¢]

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

[e]

Collect the supernatant containing the protein extract.

e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA protein assay.
o SDS-PAGE and Western Blotting:

o Denature equal amounts of protein by boiling in Laemmli sample buffer.

o Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-
PAGE).

o Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total
ERK overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated
secondary antibody for 1 hour at room temperature.

o Wash the membrane three times with TBST.
o Detection and Analysis:

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
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o Capture the chemiluminescent signal using a digital imaging system.

o Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Cell Culture & Treatment

'

Protein Extraction

'

Protein Quantification (BCA)

'

SDS-PAGE

y

Protein Transfer (PVDF)

'

Blocking

'

Primary Antibody Incubation
(PERK, Total ERK)

y

Secondary Antibody Incubation

'

Detection (ECL)

'

Image Acquisition & Analysis

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: A streamlined workflow for the Western Blotting protocol.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the in vivo efficacy of TNO155 in a
mouse xenograft model.

e Cell Implantation:
o Harvest cancer cells and resuspend them in a mixture of media and Matrigel.

o Subcutaneously inject the cell suspension into the flank of immunocompromised mice
(e.g., nude or SCID mice).

e Tumor Growth and Randomization:
o Monitor tumor growth by caliper measurements.

o When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

e Drug Administration:

o Administer TNO155, the combination agent(s), or vehicle control to the respective groups
via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.

e Monitoring:
o Measure tumor volume and body weight 2-3 times per week.
o Monitor the overall health and behavior of the mice.

e Endpoint and Analysis:

o At the end of the study (due to tumor size reaching the ethical limit or a predetermined
time point), euthanize the mice.
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o Excise the tumors, weigh them, and process them for further analysis (e.g.,
pharmacodynamics, histology).

o Calculate the tumor growth inhibition (TGI) for each treatment group compared to the
vehicle control.

Conclusion

The initial preclinical data for TNO155 highlight its potential as a SHP2 inhibitor, particularly in
combination with targeted therapies for various cancers driven by oncogenic signaling
pathways. The methodologies described provide a framework for the continued investigation
and development of this and other SHP2 inhibitors. Further studies are warranted to fully
elucidate the therapeutic potential and optimal clinical application of TNO155.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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